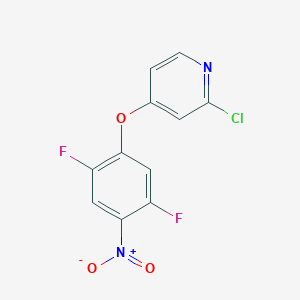

2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including nucleophilic substitution and coupling reactions. For instance, a rapid synthesis method for 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine was developed from 2,4,6-trichloropyrimidine through such reactions, with an optimized total yield of up to 44.6% . Another synthesis method for a similar compound achieved a high total yield of up to 85% . These methods could potentially be adapted for the synthesis of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds are often characterized using techniques such as single-crystal X-ray analysis, FTIR, Raman, and NMR spectroscopies . For example, complexes of pyridine betaine with 2,6-dichloro-4-nitrophenol were characterized to reveal details about hydrogen bonding and molecular geometry . Such analyses are crucial for understanding the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactions involving related compounds often include hydrogen bonding and the formation of complexes with metals. For instance, novel dichloro(bis{2-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})metal(II) complexes were synthesized and characterized, revealing information about their 3D supramolecular structures and intermolecular interactions . These findings can provide a basis for predicting the reactivity of this compound in the presence of metals and other reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, thermal stability, and glass-transition temperatures, are determined through various characterization methods. For example, a series of novel aromatic polyimides containing both pyridine and fluorine exhibited excellent solubility in several solvents and good thermal stability, with glass-transition temperatures ranging from 206–227°C . These properties are important for practical applications and can be used to infer the properties of this compound.

Wissenschaftliche Forschungsanwendungen

Versatile Building Blocks in Synthesis

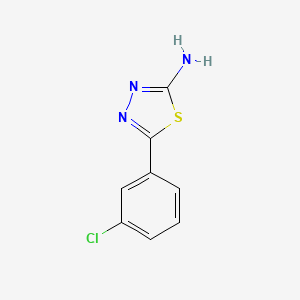

2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine and its derivatives serve as versatile building blocks for synthesizing various chemical compounds. For instance, 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine are employed in the synthesis of 4-substituted 7-azaindole derivatives through simple nucleophilic displacement, showcasing the compound's utility in creating complex molecular structures (Figueroa‐Pérez et al., 2006).

Development of Novel Materials

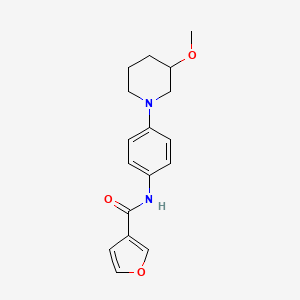

The compound is instrumental in the development of novel materials, such as fluorescent polyimides. An example includes the synthesis of 4-[4-hydroxyphenyl]-2,6-bis[4-(2-aminophenoxy)phenyl]pyridine (p,o-HAPP), which leads to polyimides with remarkable solubility, thermal stability, and fluorescence properties (Huang et al., 2012).

Anticancer Drug Synthesis

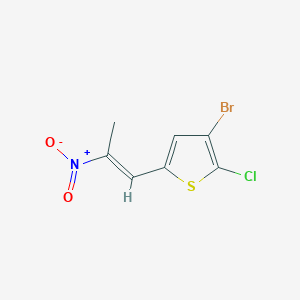

A key application of this compound is in the synthesis of intermediates for small molecule anticancer drugs. For instance, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, a derivative, is an important intermediate in this context. The synthesis process involves halogenation, coupling, and nucleophilic reactions, demonstrating the compound's critical role in pharmaceutical research (Zhang et al., 2019).

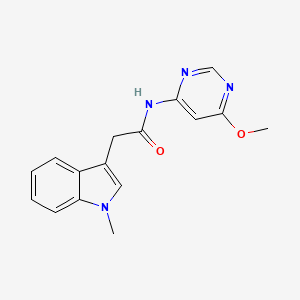

High-Performance Polymers

The synthesis of soluble polyimides, which are high-performance polymers containing both pyridine and fluorine, utilizes derivatives of this compound. These polyimides are characterized by excellent solubility, high thermal stability, and predominantly amorphous structures, underscoring the compound's relevance in advanced material science (Zhang et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 safety symbol, indicating that it may cause certain health hazards. Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Wirkmechanismus

Mode of Action

Compounds with similar structures are known to interact with their targets through various mechanisms such as free radical reactions . The exact interaction of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Based on its structure, it can be inferred that it may influence pathways involving aromatic compounds . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

The compound is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP2C19 inhibitor . These properties could impact the bioavailability of the compound.

Result of Action

Based on its predicted pharmacokinetic properties, it can be inferred that the compound may have significant effects at the molecular and cellular level .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as temperature and the presence of oxygen.

Eigenschaften

IUPAC Name |

2-chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF2N2O3/c12-11-3-6(1-2-15-11)19-10-5-7(13)9(16(17)18)4-8(10)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLWVQWJVRJRDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC2=C(C=C(C(=C2)F)[N+](=O)[O-])F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

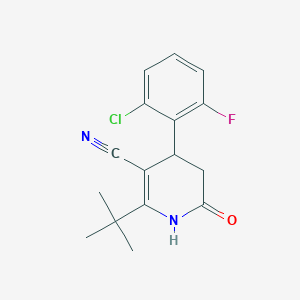

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

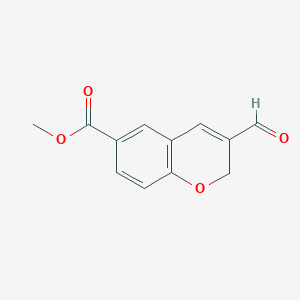

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

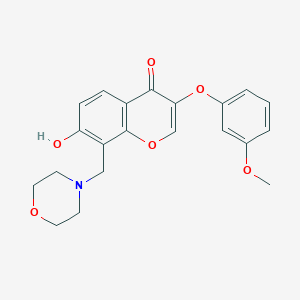

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2504648.png)

![3-(Prop-2-enoylamino)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]propanamide](/img/structure/B2504655.png)

![3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride](/img/structure/B2504656.png)

![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2504658.png)